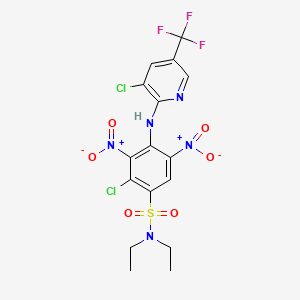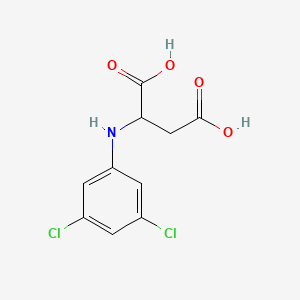![molecular formula C18H19NO B14284406 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)- CAS No. 156641-63-3](/img/structure/B14284406.png)
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed to synthesize oxazole derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives often relies on scalable and efficient synthetic routes. The use of ionic liquids as solvents in the Van Leusen oxazole synthesis has been shown to produce high yields of 4,5-disubstituted oxazoles . This method is advantageous due to the recyclability of the ionic liquids, making it a cost-effective and environmentally friendly option.
Análisis De Reacciones Químicas
Types of Reactions
Oxazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of oxazole derivatives can lead to the formation of imides and carboxylic acids.
Reduction: Reduction reactions can convert oxazole derivatives into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium ammonium nitrate (CAN) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups, while nucleophilic aromatic substitution involves strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include imides, carboxylic acids, alcohols, amines, and substituted oxazoles.
Aplicaciones Científicas De Investigación
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Oxazole derivatives are used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, oxazole compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, oxazole derivatives may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is unique due to its specific substitution pattern and structural complexity
Propiedades
Número CAS |
156641-63-3 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-[2-(2-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
Clave InChI |
JRMDFPRKYDMTSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC=C2C3=NC(CO3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
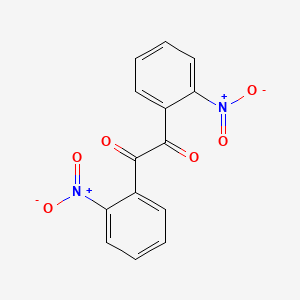

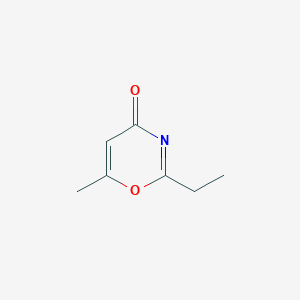
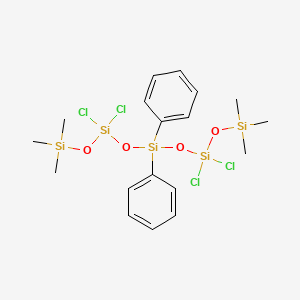
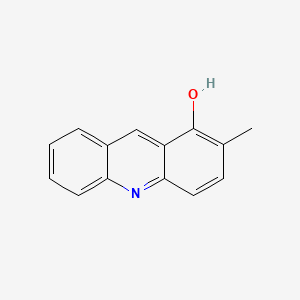
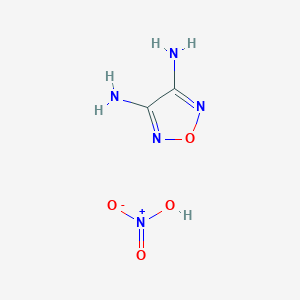
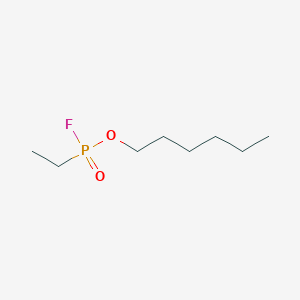
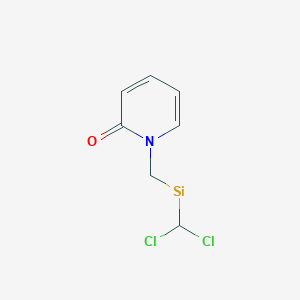
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
